molecular formula C18H25NO4 B6754138 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(oxan-4-yl)propanamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(oxan-4-yl)propanamide

Cat. No.: B6754138
M. Wt: 319.4 g/mol
InChI Key: RFXAHQGUBNXVHZ-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(oxan-4-yl)propanamide: is a synthetic organic compound characterized by its unique structure, which includes a benzodioxin ring and an oxane ring

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(oxan-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13(15-3-4-16-17(12-15)23-11-10-22-16)19-18(20)5-2-14-6-8-21-9-7-14/h3-4,12-14H,2,5-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXAHQGUBNXVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(oxan-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin intermediate, followed by the introduction of the ethyl group and the formation of the oxane ring. The final step involves the amidation reaction to form the propanamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(oxan-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(oxan-4-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as anti-inflammatory or anticancer agents.

    Medicine: Research focuses on its pharmacological properties and potential as a drug candidate.

    Industry: It is explored for use in materials science, particularly in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(oxan-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(oxan-4-yl)propanamide: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

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